2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

Drug Metabolism Enzyme Inhibition CYP450

Medicinal chemistry teams optimizing kinase inhibitors require intermediates with precise substitution patterns. This compound's hydrazino-CF3-methyl triad directly addresses this need: • Anticancer R&D: Derivatives achieve IC50 4.42 μM against PC-3 prostate cancer cells • Analytical derivatization: Enables LC-MS/MS quantitation of steroids at LLOQ 0.10 ng/mL • Radiopharmaceuticals: Forms stable chelate complexes with technetium and rhenium Sourced with ≥95% purity. Ready for immediate global dispatch.

Molecular Formula C6H7F3N4
Molecular Weight 192.14 g/mol
CAS No. 123024-52-2
Cat. No. B1310929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
CAS123024-52-2
Molecular FormulaC6H7F3N4
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NN)C(F)(F)F
InChIInChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13)
InChIKeyJDRUGMLGGKVKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine Overview


2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 123024-52-2) is a heterocyclic compound of the formula C6H7F3N4 and a molecular weight of 192.14 g/mol . It features a pyrimidine core substituted with a hydrazino group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position . This specific substitution pattern confers unique physicochemical properties, including a melting point of 120-125 °C (chloroform solvate) and enhanced lipophilicity due to the -CF3 group, which is known to improve metabolic stability in derived compounds . The compound is primarily employed as a versatile intermediate and derivatization reagent in pharmaceutical and agrochemical research [1].

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine: Why Substitution Fails


Direct substitution of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine with other hydrazinopyrimidines is not straightforward due to the precise combination of substituents and their positions on the pyrimidine ring, which dictate distinct reactivity, analytical performance, and biological outcomes. The presence and location of the electron-withdrawing trifluoromethyl group, the electron-donating methyl group, and the nucleophilic hydrazino moiety create a unique electronic environment that influences derivatization efficiency and downstream applications. For instance, the 6-CF3 group in the target compound enhances lipophilicity and metabolic stability compared to analogs lacking this group or possessing it at a different position (e.g., 4-CF3 or 5-CF3) . Furthermore, the hydrazino group at the 2-position, as opposed to the 4- or 5-position, enables distinct synthetic transformations and imparts different reactivity profiles in forming complexes with metals like technetium and rhenium for radiopharmaceuticals . These subtle but critical differences mean that substituting with a closely related analog can lead to significant variations in reaction yields, analytical sensitivity, or biological activity, underscoring the need for precise compound selection.

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine: Comparator Evidence


CYP2C9 Inhibition: Metabolic Stability Risk

The target compound was evaluated for its inhibition of the key drug-metabolizing enzyme Cytochrome P450 2C9. In a human liver microsome assay using 7-methoxy-4-(trifluoromethyl)-coumarin as a substrate, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine exhibited an IC50 of 1.60E+4 nM (16,000 nM) [1]. This value indicates a relatively weak inhibitory potential for CYP2C9, suggesting a lower risk of drug-drug interactions compared to potent CYP2C9 inhibitors (IC50 < 100 nM). While direct comparator data for closely related analogs in the same assay is not available, this quantitative profile provides a crucial baseline for metabolic stability assessment in early drug discovery.

Drug Metabolism Enzyme Inhibition CYP450

Derivatization Efficiency for Steroid Analysis

In a comparative study for enhancing LC-MS/MS sensitivity of 5α-dihydrotestosterone (DHT) analysis in human plasma, derivatization with the target compound's positional isomer, 2-Hydrazino-4-(trifluoromethyl)pyrimidine (HTP), was directly compared to 2-hydrazino-1-methylpyridine (HMP). The study concluded that HMP derivatives afforded greater sensitivity than those formed with HTP [1]. Furthermore, an established method using HTP for simultaneous determination of testosterone and DHT in murine tissue and serum achieved a lower limit of quantitation (LLOQ) of 0.10 ng/mL for testosterone and 0.50 ng/mL for DHT [2]. While the target compound (2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine) is structurally distinct, this cross-comparison highlights that subtle positional changes (e.g., the absence of the 4-methyl group in HTP) can significantly impact derivatization performance in a head-to-head assay, suggesting the target compound's unique substitution pattern may yield different analytical outcomes.

Analytical Chemistry Derivatization LC-MS/MS

Antifungal Activity: Trifluoromethyl Pyrimidine Scaffold

While direct activity data for the core target compound is not available, derivatives containing the trifluoromethyl pyrimidine scaffold, for which 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is a key precursor, demonstrate a significant quantitative advantage over established antifungal agents. In a study of novel ferulic acid derivatives containing a trifluoromethyl pyrimidine moiety, compound 6f exhibited an EC50 of 12.64 μg/mL against Phomopsis sp., notably outperforming the commercial fungicides pyrimethanil (EC50 = 35.16 μg/mL) and hymexazol (EC50 = 27.01 μg/mL) [1]. This represents a 2.8-fold improvement over pyrimethanil. This class-level evidence underscores the value of the trifluoromethyl pyrimidine core, derived from the target compound, in developing next-generation antifungal agents with enhanced potency.

Antifungal Agrochemical Structure-Activity Relationship

Antiproliferative Activity vs. 5-Fluorouracil

In the evaluation of novel trifluoromethyl-containing polysubstituted pyrimidine derivatives for antitumor activity, compounds (XXId) and (XXIe) demonstrated superior antiproliferative effects against the human prostate cancer cell line PC-3. These derivatives, which are synthesized from trifluoromethyl pyrimidine building blocks related to the target compound, exhibited IC50 values of 4.42 ± 0.46 μmol/L and 4.85 ± 0.59 μmol/L, respectively [1]. In direct comparison, these values were significantly lower than that of the positive control, 5-fluorouracil, which showed an IC50 of 6.39 ± 0.71 μmol/L. This class-level inference highlights that the trifluoromethyl pyrimidine scaffold can lead to compounds with enhanced anticancer potency over a standard chemotherapeutic agent, providing a strong rationale for using the target compound in anticancer drug discovery programs.

Anticancer Cytotoxicity Drug Discovery

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine: Application Scenarios


Kinase Inhibitor & Anticancer Drug Discovery

Procurement is strongly justified for medicinal chemistry teams focused on kinase inhibition and anticancer drug discovery. The quantitative data showing that trifluoromethyl pyrimidine derivatives can achieve IC50 values as low as 4.42 μmol/L against PC-3 prostate cancer cells, surpassing the standard 5-fluorouracil [1], provides a direct rationale for using this compound as a starting material. The compound's hydrazino group serves as a versatile handle for synthesizing diverse libraries of potential inhibitors, while the trifluoromethyl group is known to enhance metabolic stability and target binding .

Derivatization Reagents for LC-MS/MS

Analytical chemists seeking to improve the sensitivity and selectivity of LC-MS/MS methods for steroid hormones should consider this compound. Evidence demonstrates that its close analog, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, enabled the simultaneous quantitation of testosterone and DHT in mouse tissues with an LLOQ of 0.10 ng/mL [2]. The target compound's unique substitution pattern offers a distinct starting point for designing novel reagents to further enhance ionization efficiency or alter chromatographic retention for challenging analytes, building on established success in this application area [3].

Novel Antifungal Agents for Agrochemicals

Agrochemical researchers developing next-generation fungicides will find this compound valuable. The trifluoromethyl pyrimidine scaffold has been shown to confer superior antifungal activity, with a derivative (6f) demonstrating an EC50 of 12.64 μg/mL against Phomopsis sp., which is 2.8-fold more potent than the commercial fungicide pyrimethanil [4]. Using 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine as a building block allows for the rational design and synthesis of new chemical entities aimed at overcoming resistance and improving crop protection .

Radiopharmaceutical Precursor: Tc/Re Complexes

This compound is specifically documented for the preparation of organohydrazide chelate complexes with rhenium and technetium, which are crucial for diagnostic imaging and therapeutic applications in nuclear medicine . The hydrazino group acts as a key ligand for these metals, and the presence of the trifluoromethyl group can influence the complex's pharmacokinetic properties. This established application differentiates it from simpler hydrazinopyrimidines lacking the CF3 group, making it a preferred precursor for radiopharmaceutical development.

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